molecular formula C12H12ClNO2 B130537 1-(4-Chlorobenzoyl)piperidin-4-one CAS No. 144947-47-7

1-(4-Chlorobenzoyl)piperidin-4-one

Cat. No. B130537
M. Wt: 237.68 g/mol
InChI Key: VVTSPGAEYDBBSQ-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzoyl)piperidin-4-one” is a heterocyclic organic compound . It has the molecular formula C12H12ClNO2 and a molecular weight of 237.68200 . The compound is part of the piperidin-4-ones class of compounds, which are known for their various biological activities .


Synthesis Analysis

Piperidin-4-ones can be synthesized by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones can be synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzoyl)piperidin-4-one” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a benzoyl group (C6H5CO-) attached to the nitrogen atom of the piperidine ring .


Physical And Chemical Properties Analysis

“1-(4-Chlorobenzoyl)piperidin-4-one” has a density of 1.298g/cm³ . It has a boiling point of 417.7ºC at 760mmHg . The flash point of the compound is 206.4ºC .

Scientific Research Applications

Rotational Barrier Studies

1-(4-Chlorobenzoyl)piperidin-4-one has been used in studies examining the rotational barriers in a series of amides. NMR spectroscopy was utilized to investigate the C–N rotation in compounds like N-(4-chlorobenzoyl) piperidine. This research provides valuable insights into the steric effects and solvent influence on rotational barriers (Tafazzoli et al., 2008).

Synthesis of Dihydroquinazolin-4(1H)-ones

In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, 1-(4-Chlorobenzoyl)piperidin-4-one played a role as a functionalized agent in Fe3O4 nanoparticles. These nanoparticles were used as catalysts in a one-pot synthesis, highlighting the compound's utility in catalysis and material science (Ghorbani‐Choghamarani & Azadi, 2015).

Crystal and Molecular Structure Analysis

The compound has been pivotal in crystallography and molecular structure studies. For example, its derivatives have been examined for crystal structure using X-ray diffraction, revealing details about molecular conformations and interactions, important in materials science and chemistry (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Development of Hyperbranched Polymers

1-(4-Chlorobenzoyl)piperidin-4-one has been utilized in the development of hyperbranched polymers, which have applications in various fields including drug delivery and material science. Its role in enhancing electrophilicity in polymer synthesis showcases its versatility in advanced material development (Sinananwanich, Higashihara, & Ueda, 2009).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

“1-(4-Chlorobenzoyl)piperidin-4-one” is currently offered for experimental or research use . Given the biological activities associated with piperidin-4-ones, future research could explore the potential medicinal applications of this compound .

properties

IUPAC Name

1-(4-chlorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSPGAEYDBBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570316
Record name 1-(4-Chlorobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)piperidin-4-one

CAS RN

144947-47-7
Record name 1-(4-Chlorobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

87.5 g of 4-chlorobenzoyl chloride and a solution of 276 g of potassium carbonate in 552 ml of water cooled to 5° C. are added successively with stirring to a suspension of 80.6 g of powdered 4-piperidone hydrochloride hydrate in 1 l of tetrahydrofuran. The mixture is stirred at ambient temperature for a further 45 minutes. The organic phase is then separated off, the aqueous phase is extracted twice more with ethyl acetate, and the organic phases are combined, dried and evaporated down. The residue is dissolved in ethyl acetate and the solution is treated with petroleum ether. 88.6 g of the title compound of melting point 61°-63° C. are obtained.
Quantity
87.5 g
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reactant
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276 g
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552 mL
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solvent
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80.6 g
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reactant
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1 L
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solvent
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Synthesis routes and methods II

Procedure details

N-cyclohexanecarbonyl-4-piperidone from cyclohexanecarbonyl chloride and 4-piperidone hydrochloride hydrate. Colourless crystals.
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Synthesis routes and methods III

Procedure details

Triethylamine (4.4 g, 43.0 mmol) and a catalytic amount of DMAP were added to a solution of piperidone hydrochloride (3.0 g, 19.5 mmol) in CH2Cl2 (20 ml). After cooling to −10° C., 4-chlorobenzoyl chloride (3.8 g, 21.5 mmol) dissolved in CH2Cl2 (10 ml) was slowly added and the mixture was stirred at RT for 16 h. 5M potassium hydroxide solution (20 ml) was added to the suspension, the organic phase was separated off and the aqueous phase was extracted with CH2Cl2 (3×10 ml). After drying of the combined organic phases over Na2SO4, filtration and removal of the solvent, the product 1-(4-chlorobenzoyl)piperidin-4-one was obtained in a yield of 4.4 g (95%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 g
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reactant
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0 (± 1) mol
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catalyst
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20 mL
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3.8 g
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10 mL
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solvent
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhu, T Xu, C Qiu, B Wu, Y Zhang, L Chen… - European Journal of …, 2016 - Elsevier
A series of novel symmetric and asymmetric allylated mono-carbonyl analogs of curcumin (MACs) were synthesized using an appropriate synthetic route and evaluated experimentally …
Number of citations: 50 www.sciencedirect.com

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